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Cat. No.: B15334115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin side chain

modification of peptides containing Alloc-protected serine (Fmoc-Ser(OAll)-OH). This strategy

allows for the selective deprotection and subsequent functionalization of the serine side chain

while the peptide remains attached to the solid support, enabling the synthesis of modified

peptides, including cyclic peptides and those with post-translational modifications.

Introduction
The use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide

synthesis (SPPS), allowing for the selective manipulation of specific amino acid side chains.

The allyl (All) group, used to protect the hydroxyl function of serine as an allyl ether (-OAll), is a

valuable tool in this regard. It is stable to the basic conditions used for Fmoc group removal

and the acidic conditions often used for cleavage from the resin.[1][2] The selective removal of

the allyl group is typically achieved using a palladium(0) catalyst, such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[3][4] This

on-resin deprotection strategy opens up the serine hydroxyl group for a variety of modifications,

including phosphorylation, glycosylation, etherification, and esterification, or for intramolecular

cyclization.
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Synthesis of Cyclic Peptides: On-resin cyclization is a powerful technique to produce

conformationally constrained peptides with potentially enhanced biological activity and

stability. The deprotected serine hydroxyl group can participate in the formation of lactone

rings, or the allyl protecting group can be used in concert with an Alloc-protected amine to

form a lactam bridge.[4]

Introduction of Post-Translational Modifications (PTMs): The free serine hydroxyl group

serves as a handle for the introduction of various PTMs, such as phosphorylation and

glycosylation, which are crucial for studying protein function and developing therapeutics.[5]

[6]

Peptide Diversification: The exposed hydroxyl group can be modified with a wide range of

chemical moieties to create peptide libraries for structure-activity relationship (SAR) studies

and drug discovery.

Experimental Protocols
Protocol 1: On-Resin Deallylation of Fmoc-Ser(OAll)-
Containing Peptides
This protocol describes the removal of the allyl protecting group from the serine side chain of a

peptide assembled on a solid support using Fmoc chemistry.

Materials:

Peptide-resin containing Fmoc-Ser(OAll)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Phenylsilane (PhSiH₃)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF)

Syringe or reaction vessel for SPPS

Inert gas (Argon or Nitrogen)
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Procedure:

Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM (10 mL/g of resin)

for 30 minutes in a syringe or reaction vessel.

Reagent Preparation: In a separate vial, prepare the deallylation cocktail. For a 0.1 mmol

scale synthesis, dissolve Pd(PPh₃)₄ (0.05 equivalents, ~58 mg) in anhydrous DCM (2 mL).

To this solution, add phenylsilane (20 equivalents, ~240 µL). Note: The palladium catalyst is

sensitive to oxygen and light. Prepare the solution fresh and work under an inert atmosphere

for best results.

Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared

deallylation cocktail. Gently agitate the resin suspension under an inert atmosphere. The

reaction is typically complete within 1-2 hours at room temperature.[2] For longer or more

complex peptides, the reaction time may need to be extended, and a second treatment with

fresh reagent may be beneficial.[1]

Washing: After the reaction is complete, drain the deprotection solution. Wash the resin

extensively to remove the catalyst and scavenger by-products. A recommended washing

sequence is:

DCM (3 x 10 mL)

0.5% Sodium diethyldithiocarbamate in DMF (w/v) (2 x 10 mL, for 20 minutes each) to

scavenge residual palladium.[4]

DMF (3 x 10 mL)

DCM (3 x 10 mL)

Drying: Dry the resin under a stream of inert gas or in a desiccator. The resin is now ready

for the subsequent on-resin modification.

Protocol 2: On-Resin Side Chain Modification (General
Considerations)
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Following deallylation, the free hydroxyl group of serine is available for various chemical

transformations. The choice of reaction will dictate the specific reagents and conditions. Below

are general guidelines for two common modifications.

A) On-Resin Etherification/Esterification:

Swell the deallylated peptide-resin in a suitable solvent (e.g., DCM or DMF).

Add the desired electrophile (e.g., an alkyl halide for etherification or an activated carboxylic

acid/acid chloride for esterification) along with a suitable base (e.g., diisopropylethylamine -

DIPEA).

Allow the reaction to proceed at room temperature or with gentle heating until completion, as

monitored by a suitable analytical technique (e.g., a test cleavage followed by HPLC-MS).

Thoroughly wash the resin to remove excess reagents and by-products.

B) On-Resin Glycosylation:

The on-resin glycosylation of serine is a more complex procedure that typically involves the use

of a glycosyl donor (e.g., a glycosyl trichloroacetimidate or a glycosyl phosphate) and a

promoter.

Swell the deallylated peptide-resin in an appropriate anhydrous solvent (e.g., DCM or a

mixture of solvents).

Cool the resin suspension to the recommended temperature for the specific glycosylation

chemistry (often 0 °C or below).

Add the glycosyl donor and the promoter.

Allow the reaction to proceed for the specified time, carefully monitoring the temperature.

Quench the reaction as required by the specific protocol.

Wash the resin extensively with appropriate solvents to remove all reaction components.
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Data Presentation
The efficiency of the on-resin deallylation and subsequent modification can be influenced by

several factors, including the peptide sequence, the resin used, and the reaction conditions.

The following table summarizes representative data from the literature.

Peptide
Sequence
(Example)

Modificatio
n

Deprotectio
n
Conditions

Modificatio
n
Conditions

Yield (%) Reference

Ac-Lys(Alloc)-

Gly-Phe-

Resin

Deprotection

Only

0.1 eq

Pd(PPh₃)₄, 5

eq DMB in

DMF, rt, 16h

-

>95%

(cleaved

peptide

purity)

[7]

Resin-

Glu(OAll)-...-

Orn(Alloc)

Cyclization

(Lactam)

0.5 eq

Pd(PPh₃)₄,

20 eq PhSiH₃

in DCM, 3x30

min

PyBOP,

HOBt, DIEA

9-23% (final

purified

peptide)

[4]

Resin-

Ser(OAll)-...

Selenoester

formation

Pd(PPh₃)₄,

PhSiH₃ in

DCM, 2x1h

Diphenyldisel

enide, Tri-n-

butylphosphin

e

Not specified [1]

Note: Yields can vary significantly based on the specific peptide sequence and reaction scale.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the on-resin side chain modification

of a serine residue.
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Caption: General workflow for on-resin side chain modification of serine.
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Logical Relationship of Orthogonal Protection
The following diagram illustrates the orthogonal nature of the Fmoc, tert-Butyl, and Allyl

protecting groups in SPPS.

Protecting Group

Removal Condition

Fmoc (N-α-amino)

Base (e.g., Piperidine)

tert-Butyl (Side Chains)

Strong Acid (e.g., TFA)

Allyl (Ser Side Chain)

Pd(0) Catalyst

Click to download full resolution via product page

Caption: Orthogonality of common protecting groups in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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